tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[45]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction is carried out in toluene under reflux conditions for about 2 hours. The resulting mixture is then subjected to column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: It reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Hydrazine Hydrate Reactions: Treatment with hydrazine hydrate in boiling ethanol leads to the formation of fused spirocyclic pyrazoles.
Common Reagents and Conditions
N,N-Dimethylformamide Dimethyl Acetal: Used in condensation reactions.
Hydrazine Hydrate: Used in the formation of spirocyclic pyrazoles.
Major Products Formed
Isomeric Condensation Products: Formed from the reaction with N,N-dimethylformamide dimethyl acetal.
Spirocyclic Pyrazoles: Formed from the reaction with hydrazine hydrate.
Scientific Research Applications
tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of complex spirocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its spirocyclic framework. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (1R)-1-amino-2-methyl-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl (4R)-4-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-11-5-6-15(12(11)16)7-9-17(10-8-15)13(18)19-14(2,3)4/h11-12H,5-10,16H2,1-4H3/t11?,12-/m1/s1 |
InChI Key |
RHVPGXXRAZSFRE-PIJUOVFKSA-N |
Isomeric SMILES |
CC1CCC2([C@@H]1N)CCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC2(C1N)CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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